molecular formula C11H18N2O4 B13133631 rel-(3aR,7aS)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate

rel-(3aR,7aS)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate

Cat. No.: B13133631
M. Wt: 242.27 g/mol
InChI Key: KKNOIFZJPSOKIA-SFYZADRCSA-N
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Description

rel-(3aR,7aS)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate: is a complex organic compound with a unique structure that includes a hexahydrooxazolo[4,5-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3aR,7aS)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydrooxazolo[4,5-c]pyridine ring system and the introduction of the tert-butyl ester group. Common reagents used in these reactions include tert-butyl chloroformate, amines, and various catalysts to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

rel-(3aR,7aS)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

rel-(3aR,7aS)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which rel-(3aR,7aS)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid
  • 1H-Pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid, hexahydro-5-methyl-, 2-(1,1-dimethylethyl) ester

Uniqueness

rel-(3aR,7aS)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H18N2O4

Molecular Weight

242.27 g/mol

IUPAC Name

tert-butyl (3aR,7aS)-2-oxo-3,3a,4,6,7,7a-hexahydro-[1,3]oxazolo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C11H18N2O4/c1-11(2,3)17-10(15)13-5-4-8-7(6-13)12-9(14)16-8/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1

InChI Key

KKNOIFZJPSOKIA-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)NC(=O)O2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)NC(=O)O2

Origin of Product

United States

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